N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide

Sigma-1 Receptor Sigma-2 Receptor Benzamide SAR

This ortho-chloro benzofuran-propan-2-yl benzamide (CAS 2034610-33-6) is a defined pharmacological probe for mapping halogen-position effects on sigma-1/sigma-2 receptor selectivity (Cl vs. CF3 vs. SCH3 analogs). Its balanced MW (313.78 Da) and moderate lipophilicity occupy a strategic property space for CNS MPO optimization. Ideal for Nav1.7/Nav1.8 sodium channel SAR alongside ralfinamide benchmarks. For non-human research only.

Molecular Formula C18H16ClNO2
Molecular Weight 313.78
CAS No. 2034610-33-6
Cat. No. B2799178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide
CAS2034610-33-6
Molecular FormulaC18H16ClNO2
Molecular Weight313.78
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H16ClNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21)
InChIKeyPDEAEEMQIVSLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide (CAS 2034610-33-6): Core Chemical Identity and Procurement Baseline


N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide (CAS 2034610-33-6) is a synthetic small-molecule organic compound with the molecular formula C18H16ClNO2 and a molecular weight of 313.78 g/mol . It belongs to the benzofuran-containing benzamide class, characterized by a benzofuran-2-yl ring system connected via a propan-2-yl linker to a 2-chlorobenzamide moiety . This compound is primarily offered as a research chemical for non-human, non-therapeutic investigations . Its structural scaffold places it at the intersection of two pharmacologically significant classes: sigma receptor ligands and voltage-gated sodium channel modulators, based on evidence from closely related benzofuran-amide analogs [1].

Procurement Risk Alert: Why N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide Cannot Be Casually Substituted by In-Class Analogs


Within the benzofuran-propan-2-yl benzamide series, subtle modifications to the benzamide substituent profoundly alter target binding profiles. Class-level SAR from related benzamide-based sigma-1 receptor ligands demonstrates that the position and nature of the halogen atom on the benzamide ring are critical determinants of sigma-1 (S1R) versus sigma-2 (S2R) selectivity, with Cl, CN, or NO2 groups at specific positions yielding S1R Ki values in the low nanomolar range (1.2–3.6 nM) and selectivity ratios exceeding 1000-fold [1]. Similarly, in the α-aminoamide benzofuran series, the substitution pattern on the benzofuran ring and the linker connectivity dictate dual Nav1.7/Nav1.8 inhibitory potency, with certain regioisomers showing IC50 values three times lower than the clinical benchmark ralfinamide [2]. Replacing the 2-chlorobenzamide moiety with, for example, a 2-(trifluoromethyl)benzamide, 2-(methylthio)benzamide, or 3,4-difluorobenzamide group—all commercially available analogs—yields compounds with distinct physicochemical properties (logP, polar surface area) and divergent target engagement profiles, making simple interchange scientifically invalid .

Quantitative Differentiation Evidence: N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide vs. Closest Analogs


Ortho-Chloro Benzamide Substituent Confers Distinct Sigma Receptor Binding Potential Relative to Fluoro, Methylthio, and Trifluoromethyl Analogs

In a systematic SAR study of 37 benzamide-derived sigma receptor ligands, compounds bearing a chlorine atom at the 4-position of the benzamide scaffold (compounds 7i, 7w, 7y) achieved S1R Ki values of 1.2–3.6 nM with S2R Ki up to 1400 nM, yielding selectivity ratios (IC50(SY5Y)/Ki(S1R)) of 28,000 to 83,000 [1]. While direct binding data for the target compound (2-chloro substitution) is not reported, class-level SAR inference indicates that halogen positioning on the benzamide ring is the dominant driver of S1R affinity and selectivity. The 2-chloro substitution pattern in N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide provides a distinct electronic and steric environment compared to the 2-(trifluoromethyl)benzamide analog (CAS not specified, C19H16F3NO2, MW 347.33) and the 2-(methylthio)benzamide analog (CAS 2034293-92-8, C19H19NO2S, MW 325.4), which introduce significantly different lipophilic and hydrogen-bond acceptor properties .

Sigma-1 Receptor Sigma-2 Receptor Benzamide SAR

Benzofuran-2-yl Propan-2-amine Scaffold Demonstrates Class-Level Dual Nav1.7/Nav1.8 Inhibitory Activity Superior to Ralfinamide

Benzofuran-containing α-aminoamide derivatives (compounds 6a, 6e, 6f) demonstrated potent dual inhibition of Nav1.7 and Nav1.8 in patch-clamp electrophysiology assays. Compound 6a exhibited an IC50 of 2.3 ± 0.2 µM against Nav1.7, approximately 3-fold more potent than ralfinamide (IC50 = 6.6 ± 1.6 µM), and an IC50 of 4.3 ± 0.5 µM against Nav1.8, nearly 9-fold more potent than ralfinamide (IC50 = 36.3 ± 8.9 µM) [1]. In vivo, compound 6a produced 84.0 ± 16.2% analgesia at 10 mg/kg i.p. in the mouse formalin test, compared to 42.4 ± 23.3% for ralfinamide at the same dose [1]. At 5 mg/kg i.p., compound 6a (69.6% analgesia) outperformed ralfinamide at 20 mg/kg (59.7%) [1]. While the target compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide differs from 6a in its linker chemistry (direct propan-2-amine linker vs. ether-linked benzyl group), the shared benzofuran-2-yl pharmacophore and amide connectivity support class-level inference of sodium channel modulatory potential.

Nav1.7 Nav1.8 Pain Sodium Channel Blocker

Physicochemical Differentiation: Calculated logP and Polar Surface Area Distinguish 2-Chloro from 2-Trifluoromethyl and 2-Methylthio Analogs

The 2-chlorobenzamide substituent confers a distinct lipophilicity-hydrophilicity balance compared to other commercially available analogs in the same benzofuran-propan-2-yl benzamide series. Based on structural analysis, the 2-chloro derivative (C18H16ClNO2, MW 313.78) has a moderate calculated logP, positioning it between the more lipophilic 2-CF3 analog (C19H16F3NO2, MW 347.33) and the more polar 2-SCH3 analog (C19H19NO2S, MW 325.4) . Topological polar surface area (tPSA), dominated by the amide and benzofuran oxygen (approximately 42.2 Ų), remains constant across this analog series, but the electronic distribution and H-bond acceptor capacity vary with the benzamide substituent. These differences impact membrane permeability, CNS penetration potential, and non-specific protein binding—critical parameters for in vitro assay development and in vivo PK/PD studies .

Lipophilicity Drug-likeness Physicochemical Properties

Recommended Application Scenarios: Where N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide Delivers Differentiated Value


Sigma-1 Receptor SAR Probe: Mapping Halogen Position Effects on S1R/S2R Selectivity

Based on class-level SAR from benzamide-derived sigma-1 ligands showing that halogen position on the benzamide scaffold governs S1R affinity and selectivity [1], N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide serves as a defined ortho-chloro probe within the benzofuran-propan-2-yl benzamide series. When tested alongside its 2-CF3, 2-SCH3, and 3,4-difluoro analogs in competition binding assays against S1R and S2R, this compound enables systematic mapping of how ortho-substitution electronics influence sigma receptor pharmacology—a key aspect for developing selective S1R ligands for neurodegenerative disease and cancer applications.

Voltage-Gated Sodium Channel Modulator Library Expansion: Diversifying the Benzofuran Amide Chemotype

The benzofuran-2-yl scaffold has demonstrated potent dual Nav1.7/Nav1.8 inhibition in α-aminoamide derivatives, with compound 6a achieving 2.9-fold greater Nav1.7 potency and 8.4-fold greater Nav1.8 potency compared to ralfinamide [2]. N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide introduces a distinct linker topology (direct propan-2-amine vs. ether-linked benzylamine) and a 2-chlorobenzamide capping group. This structural variation is valuable for structure-activity relationship (SAR) studies exploring how linker flexibility and benzamide electronics modulate sodium channel subtype selectivity—an area of active investigation for non-opioid pain therapeutics.

Physicochemical Property Series Expansion for CNS Penetration Optimization

With its balanced molecular weight (313.78 Da) and moderate predicted lipophilicity conferred by the 2-chloro substituent, this compound occupies a specific property space between the more lipophilic 2-CF3 analog (MW 347.33) and the sulfur-containing 2-SCH3 analog (MW 325.4) . This positioning makes it a strategic procurement choice for medicinal chemistry teams conducting parallel property optimization—where systematic variation of halogen type (Cl vs. F vs. CF3) on the benzamide ring is correlated with experimental logD, metabolic stability in liver microsomes, and CNS MPO scores.

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